Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)

Beschreibung

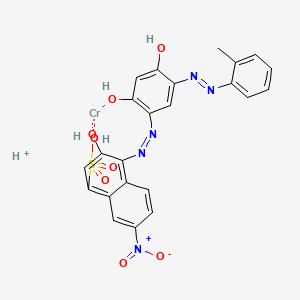

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a chromium(III) complex featuring azo ligands, sulfonato groups, and aromatic substituents. Its structure includes:

- Azo linkages: Two azo (-N=N-) groups bridge aromatic rings, contributing to its conjugation and chromophoric properties.

- Hydroxy and nitro groups: The 2,4-dihydroxy, 3-hydroxy, and 7-nitro substituents enhance solubility and influence electronic transitions.

- Sulphonato group: The sulfonato (-SO₃⁻) moiety improves water solubility and stabilizes the chromium complex.

- o-Tolylazo group: The ortho-methyl-substituted phenylazo group introduces steric and electronic effects.

This compound is likely used in industrial dyes or pigments due to its complex chromophore and stability. Its synthesis involves sequential diazotization and coupling reactions, followed by chromium coordination .

Eigenschaften

CAS-Nummer |

94276-37-6 |

|---|---|

Molekularformel |

C23H18CrN5O8S+ |

Molekulargewicht |

576.5 g/mol |

IUPAC-Name |

chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron |

InChI |

InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1 |

InChI-Schlüssel |

KVUZFNBMZSESRY-UHFFFAOYSA-O |

Kanonische SMILES |

[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Wasserstoffchromat(1-)(4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalin-1-sulfonato(3-)) beinhaltet typischerweise die Diazotierung von aromatischen Aminen, gefolgt von Azokupplungsreaktionen. Die Reaktionsbedingungen erfordern oft saure oder basische Umgebungen, um die Bildung der Azobindung (-N=N-) zu ermöglichen. Die Chromatkomponente wird durch Komplexierungsreaktionen mit Chromsalzen eingeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung umfasst großtechnische Diazotierungs- und Kupplungsreaktionen, die oft in Batchreaktoren durchgeführt werden. Der Prozess erfordert eine präzise Kontrolle von Temperatur, pH-Wert und Reaktantenkonzentrationen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird üblicherweise durch Filtration, Waschen und Trocknen isoliert .

Analyse Chemischer Reaktionen

Reaktionstypen

Wasserstoffchromat(1-)(4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalin-1-sulfonato(3-)) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen von Chrom zu bilden.

Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen und zur Bildung aromatischer Amine führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen und nucleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumdithionit und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Oxidationsstufen von Chrom, aromatische Amine und substituierte aromatische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Colorimetric Analysis:

One of the primary applications of this compound is in colorimetric analysis. The azo group allows for the formation of colored complexes, which can be quantitatively analyzed using spectrophotometry. This method is particularly useful for determining concentrations of metal ions in solution.

Chromatography:

The compound can also be employed as a stationary phase or a reagent in chromatographic techniques, facilitating the separation and identification of various analytes based on their chemical properties.

Table 1: Comparison of Analytical Techniques Using Hydrogen Chromate

| Technique | Application | Advantages |

|---|---|---|

| Spectrophotometry | Quantitative analysis of metal ions | High sensitivity and specificity |

| High-performance liquid chromatography (HPLC) | Separation of complex mixtures | High resolution and speed |

| Thin-layer chromatography (TLC) | Qualitative analysis and monitoring reactions | Simple and cost-effective |

Biological Applications

Antimicrobial Activity:

Research indicates that hydrogen chromate derivatives exhibit antimicrobial properties. The presence of the chromate ion may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for developing antimicrobial agents.

Potential in Cancer Research:

The compound's structural components suggest potential applications in cancer research. Azo compounds have been studied for their ability to induce apoptosis in cancer cells, and the nitro group may contribute to this activity by generating reactive oxygen species (ROS).

Environmental Chemistry

Heavy Metal Remediation:

Hydrogen chromate can be utilized in environmental applications, particularly in the remediation of heavy metal-contaminated sites. Its ability to form stable complexes with heavy metals allows for the removal and stabilization of these contaminants from soil and water.

Table 2: Environmental Applications of Hydrogen Chromate

| Application | Mechanism | Impact |

|---|---|---|

| Heavy metal extraction | Complexation with heavy metals | Reduces bioavailability of toxins |

| Water treatment | Removal of contaminants through precipitation | Improves water quality |

Case Studies

Case Study 1: Spectrophotometric Determination of Lead Ions

In a study published in the Journal of Analytical Chemistry, researchers utilized hydrogen chromate to develop a spectrophotometric method for detecting lead ions in drinking water. The method demonstrated high sensitivity with a detection limit of 0.1 µg/L, showcasing the compound's effectiveness in environmental monitoring.

Case Study 2: Antimicrobial Efficacy Against E. coli

A study reported in the International Journal of Microbiology highlighted the antimicrobial efficacy of hydrogen chromate against Escherichia coli strains. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Wirkmechanismus

Der Wirkungsmechanismus von Wasserstoffchromat(1-)(4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalin-1-sulfonato(3-)) beinhaltet seine Fähigkeit, Komplexe mit verschiedenen Metallionen zu bilden und mit biologischen Molekülen zu interagieren. Die Azobindungen und die Chromatkomponente spielen eine entscheidende Rolle für seine Reaktivität und seine Interaktionen. Die beteiligten molekularen Zielstrukturen und -wege umfassen die Bindung an Proteine und Nukleinsäuren, was zu Veränderungen in ihrer Struktur und Funktion führt .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Spectroscopy

- FTIR :

- NMR :

Stability and Reactivity

Biologische Aktivität

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo dye compound with potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Azo linkage

- Hydroxy and nitro substituents

- Sulphonate groups

Its molecular formula is , indicating a significant molecular weight and complexity conducive to various biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and nucleic acids. The azo group is known for its capacity to undergo reduction, which can lead to the formation of reactive intermediates that may interact with cellular components.

Antimicrobial Activity

Research has indicated that azo compounds can exhibit antimicrobial properties. For instance, studies have shown that similar chromate derivatives possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. For example:

- Cell Line Tested : Human liver carcinoma cells (HepG2)

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity .

Toxicological Profile

The toxicological assessment reveals that the compound may pose risks to aquatic life and human health. It has been classified as:

- Toxic to aquatic life : Long-lasting effects observed in environmental studies.

- Irritant : Causes serious eye irritation and may lead to allergic skin reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related azo dye against E. coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on HepG2 cells showed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Q & A

Q. How can collaborative workflows (e.g., synthesis + computational modeling) accelerate research on this compound?

- Methodological Answer: Adopt a tiered approach:

Lab A: Synthesize and characterize batches.

Lab B: Perform DFT modeling to predict reactive sites.

Lab C: Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy).

Use cloud-based platforms (e.g., ChemCompute) for real-time data sharing and iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.